cis-2,5-Dimethyl-pyrrolidine hydrochloride

Beschreibung

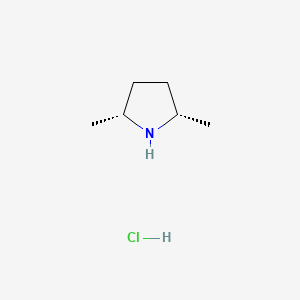

cis-2,5-Dimethyl-pyrrolidine hydrochloride (CAS: 4209-65-8) is a bicyclic amine hydrochloride salt with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol. Its structure features a pyrrolidine ring with methyl groups at the 2 and 5 positions in a cis-configuration. The compound exhibits a melting point of 202–203°C (solubilized in ethanol/ether) and is commonly used in pharmaceutical and chemical synthesis due to its stereochemical rigidity and solubility properties .

Eigenschaften

IUPAC Name |

(2R,5S)-2,5-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHNFHHYTYQLIO-KNCHESJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-65-8 | |

| Record name | rac-(2R,5S)-2,5-dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis Starting from Pyroglutamic Acid

Pyroglutamic acid serves as a chiral precursor for the synthesis of cis-2,5-dimethylpyrrolidine derivatives. The general pathway includes:

- Conversion of pyroglutamic acid into a hemiaminal intermediate.

- Lewis acid activation followed by trans-selective cyanide addition to form a nitrile intermediate.

- Reduction of the nitrile to an alcohol with partial epimerization.

- Protection group manipulations such as silicon protecting group removal and Williamson etherification.

- Final deprotection of nitrogen to yield the pyrrolidine ring.

Although this method often yields predominantly trans isomers, chromatographic separation allows isolation of the cis isomer in pure form. This approach involves multiple steps but provides good stereochemical control and overall yield.

Synthesis Starting from Phenylglycinol

An alternative method uses (R)-phenylglycinol as a chiral auxiliary:

- Condensation with formaldehyde and subsequent addition of potassium cyanide produces an aminonitrile.

- Reaction with bromoaldehyde forms a key intermediate.

- Alkylation and reduction steps with lithium in ammonia yield a highly stereoselective product.

- Addition of Grignard reagents further functionalizes the pyrrolidine ring.

- Removal of the chiral auxiliary by hydrogenolysis affords stereopure pyrrolidine derivatives.

This method is noted for its high stereocontrol (diastereomeric ratios >20:1) and versatility in producing various 2,5-disubstituted pyrrolidines.

Synthesis Starting from Carbohydrates

Carbohydrate derivatives such as d-mannitol provide a chiral scaffold:

- Selective benzylation and tosylation of sugar alcohols generate symmetrical intermediates.

- Double nucleophilic substitution with benzylamine followed by chemoselective N-debenzylation yields optically pure pyrrolidines.

- Subsequent transformations include conversion to bisepoxides, organocuprate addition, cyclic sulfate formation, azide displacement, and reductive cyclization.

This route is more complex but offers access to enantiopure trans and cis 2,5-dialkylpyrrolidines with high stereochemical fidelity.

Diastereoselective Additions Using Grignard Reagents

Recent advances include the use of diastereoselective Grignard reagent additions to chiral imines and oxazolidines:

- Condensation of chiral amines with aldehydes forms imines.

- Addition of Grignard reagents proceeds with high diastereoselectivity on the Re face of imines.

- Subsequent transformations and hydrogenolysis steps yield cis-2,5-disubstituted pyrrolidines.

- This method allows the synthesis of chiral cis-2,5-dimethylpyrrolidine hydrochloride with excellent enantioselectivity and yields.

Data Summary Table of Preparation Methods

Research Findings and Notes

- The stereochemical outcome in these syntheses is often controlled by the choice of chiral starting materials and reaction conditions such as temperature, solvent, and Lewis acid catalysts.

- Hydrogenolysis and palladium-catalyzed decarboxylation are common final steps to remove protecting groups and finalize the pyrrolidine ring structure.

- Diastereoselective Grignard additions to chiral imines have emerged as a powerful method to obtain cis-2,5-disubstituted pyrrolidines with excellent enantiomeric excess, suitable for organocatalyst development.

- The hydrochloride salt form of cis-2,5-dimethylpyrrolidine is typically obtained by treatment with methanolic hydrochloric acid, which also aids in crystallization and purification.

Analyse Chemischer Reaktionen

Types of Reactions: cis-2,5-Dimethyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of cis-2,5-Dimethylpyrrolidine.

Reduction: Various amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

cis-2,5-Dimethyl-pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a white solid that has garnered interest in various fields due to its unique structural properties and reactivity. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Can be reduced to yield different amine derivatives.

- Substitution Reactions : Acts as a nucleophile in substitution reactions where chloride can be replaced by other nucleophiles.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a building block for biologically active compounds. Its ability to modulate biological pathways makes it valuable in various biochemical studies.

Medicine

The compound is being explored for its potential therapeutic properties. It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and other conditions requiring modulation of neurotransmitter systems.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a catalyst in various processes. Its reactivity allows for efficient transformation of substrates into desired products.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this pyrrolidine have shown significant activity against breast cancer cells (MCF-7) with IC50 values indicating promising therapeutic potential.

Case Study 2: Antibacterial Activity

A study assessing the antibacterial properties of pyrrolidine derivatives found that those synthesized from this compound exhibited Minimum Inhibitory Concentrations (MIC) as low as 3.7 μg/mL against Staphylococcus aureus, highlighting their potential as effective antibacterial agents.

Wirkmechanismus

The mechanism of action of cis-2,5-Dimethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of cis-2,5-dimethyl-pyrrolidine hydrochloride , a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Comparative Analysis of cis-2,5-Dimethyl-pyrrolidine HCl and Analogues

Key Observations:

Structural Modifications and Pharmacological Activity UKCP-110 shares the pyrrolidine backbone with cis-2,5-dimethyl-pyrrolidine HCl but replaces methyl groups with phenethyl substituents. This structural change enhances its affinity for vesicular monoamine transporter 2 (VMAT2), making it a candidate for inhibiting methamphetamine addiction . In contrast, the methyl groups in cis-2,5-dimethyl-pyrrolidine HCl limit its pharmacological utility but enhance its stability as a synthetic intermediate.

Solvent vs. Bioactive Agent

- 5-Methyl-2-pyrrolidone diverges functionally as a cyclic amide solvent, lacking the hydrochloride salt and amine reactivity of cis-2,5-dimethyl-pyrrolidine HCl . Its lower molecular weight (99.13 g/mol) and polarity make it suitable for dissolving polymers and APIs .

Toxicological and Safety Profiles (2S)-2,5-Diaminopentanamide diHCl and cis-3,4-dibromo-3-methylpyrrolidine HCl highlight the variability in safety data among pyrrolidine derivatives. The former lacks comprehensive toxicological studies , while the latter’s brominated structure may confer reactivity risks .

Salt Forms and Solubility Hydrochloride salts (e.g., cis-2,5-dimethyl-pyrrolidine HCl) generally exhibit higher solubility in aqueous media compared to free bases or dihydrochloride forms (e.g., (2S)-2,5-diaminopentanamide diHCl), which can influence their application in drug formulation .

Research Implications and Gaps

- cis-2,5-Dimethyl-pyrrolidine HCl serves primarily as a chiral auxiliary or intermediate, whereas UKCP-110 demonstrates targeted neuropharmacological activity.

- Structural analogs like cis-3,4-dibromo-3-methylpyrrolidine HCl remain understudied, presenting opportunities for exploratory synthesis and screening.

Biologische Aktivität

Cis-2,5-Dimethyl-pyrrolidine hydrochloride is a cyclic amine with notable biological activity and applications in medicinal chemistry. This compound has been the subject of various studies that explore its pharmacological properties, metabolic pathways, and potential therapeutic uses. This article provides an overview of the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C6H14ClN

- Molecular Weight : 135.64 g/mol

- CAS Number : 44889693

This compound acts primarily through its interaction with biological receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly in the context of neurological disorders. The compound can serve as a ligand for specific receptors, influencing their activity and potentially leading to therapeutic effects.

1. Metabolism Studies

Research indicates that this compound is readily absorbed and metabolized in vivo. A study focusing on the metabolism of this compound in various rodent species revealed that it is converted into several metabolites, with cis-4′-hydroxy-2,5-dimethylpyrrolidine being the predominant product. This metabolic pathway suggests potential implications for its pharmacokinetics and efficacy in therapeutic applications .

2. Pharmacological Applications

This compound has been investigated for its potential use in treating neurological disorders. Its derivatives have shown promise as chiral auxiliaries in asymmetric synthesis, which is crucial for developing enantioselective pharmaceuticals. For instance, its application in synthesizing biologically active compounds has been highlighted in recent literature .

3. Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound exhibits low toxicity levels in standard assays, making it a candidate for further development in medicinal chemistry .

Case Studies

Several case studies have documented the effects of this compound on specific biological systems:

- Study on Neurotransmitter Modulation : A study demonstrated that this compound enhances the release of dopamine in neuronal cultures, suggesting a potential application in treating conditions like depression or Parkinson's disease .

- Antibacterial Activity : Preliminary investigations into the antibacterial properties of derivatives containing the pyrrolidine structure indicated efficacy against Gram-positive bacteria, making it a candidate for further exploration as an antimicrobial agent .

Table 1: Summary of Biological Activities

Q & A

Q. How can researchers verify the identity and purity of cis-2,5-Dimethyl-pyrrolidine hydrochloride?

Methodological Answer:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the stereochemistry and substitution pattern of the pyrrolidine ring. The cis-configuration at positions 2 and 5 must be validated via coupling constants in ¹H NMR .

- Purity Analysis : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and compare retention times against certified reference standards. A purity threshold of ≥95% is typical for research-grade compounds .

- Mass Spectrometry : Confirm molecular weight (135.64 g/mol) using electrospray ionization mass spectrometry (ESI-MS) to rule out contaminants .

Q. What are the recommended storage conditions for this compound?

Methodological Answer:

Q. What synthetic strategies are commonly used to prepare pyrrolidine derivatives like this compound?

Methodological Answer:

- Cyclization Approaches : Use reductive amination of diketones (e.g., 2,5-hexanedione) with ammonium chloride under hydrogenation conditions (Pd/C catalyst) to form the pyrrolidine ring.

- Stereochemical Control : Optimize reaction temperature and solvent polarity to favor the cis-isomer. For example, polar aprotic solvents (e.g., DMF) may enhance stereoselectivity .

- Post-Synthesis Purification : Separate cis/trans isomers via chiral column chromatography or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate the pharmacological activity of this compound?

Methodological Answer:

- VMAT2 Inhibition Assay : Adapt protocols from studies on analogous pyrrolidine derivatives (e.g., UKCP-110). Use rat striatal synaptosomes preloaded with [³H]-dopamine; measure compound-induced inhibition of dopamine uptake into synaptic vesicles .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., reserpine for VMAT2 inhibition) .

- Receptor Binding Studies : Screen for affinity at trace amine-associated receptor 1 (TAAR1) using HEK-293 cells expressing human TAAR1 and [³H]-tyramine displacement assays .

Q. How can researchers resolve stereochemical challenges during synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries : Incorporate temporary stereochemical guides (e.g., Evans oxazolidinones) during ring formation, followed by selective removal post-cyclization .

- Computational Modeling : Use density functional theory (DFT) to predict energy barriers between cis and trans intermediates, guiding solvent and catalyst selection .

- Crystallographic Validation : Perform X-ray diffraction on single crystals to confirm the absolute configuration of the final product .

Q. What analytical techniques are suitable for stability testing of this compound under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- LC-MS/MS Analysis : Monitor degradation products (e.g., ring-opened aldehydes or demethylated analogs) using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .

- Kinetic Stability Modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to predict shelf-life under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.